Cas no 67303-48-4 (2-Amino-6-bromo-3-methoxybenzoic acid)
2-Amino-6-bromo-3-methoxybenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Amino-6-bromo-3-methoxybenzoic acid
- PubChem16851
- HMCXJHVLOBBQJV-UHFFFAOYSA-N
- 2-Amino-6-bromo-3-methoxybenzoicAcid
- NE26833
- BC004163
- SY037239
- ST2404141
- Z1762658220
- A867297
- EN300-90384
- AC1531
- AKOS010302651
- MFCD12784851
- 67303-48-4
- FT-0731266
- SCHEMBL15845599
- DTXSID30501550
- CS-12086
- Z755998694
- DB-073863
-
- MDL: MFCD12784851
- Inchi: 1S/C8H8BrNO3/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3H,10H2,1H3,(H,11,12)
- InChI Key: HMCXJHVLOBBQJV-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C(=C1C(=O)O)N)OC
Computed Properties
- Exact Mass: 244.96876g/mol
- Monoisotopic Mass: 244.96876g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 200
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 72.6
- XLogP3: 2
2-Amino-6-bromo-3-methoxybenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A602428-50mg |
2-Amino-6-bromo-3-methoxybenzoic acid |
67303-48-4 | 50mg |
$ 70.00 | 2022-06-08 | ||
| TRC | A602428-100mg |
2-Amino-6-bromo-3-methoxybenzoic acid |
67303-48-4 | 100mg |
$ 95.00 | 2022-06-08 | ||
| TRC | A602428-500mg |
2-Amino-6-bromo-3-methoxybenzoic acid |
67303-48-4 | 500mg |
$ 340.00 | 2022-06-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y05015-1g |
2-Amino-6-bromo-3-methoxybenzoic acid |
67303-48-4 | 95% | 1g |
¥3059.0 | 2023-09-05 | |
| eNovation Chemicals LLC | Y0986245-5g |
2-Amino-6-bromo-3-methoxybenzoic acid |
67303-48-4 | 95% | 5g |
$1200 | 2024-08-02 | |
| eNovation Chemicals LLC | D695486-0.25g |
2-Amino-6-bromo-3-methoxybenzoic Acid |
67303-48-4 | 95% | 0.25g |
$165 | 2024-07-20 | |
| eNovation Chemicals LLC | D695486-1g |
2-Amino-6-bromo-3-methoxybenzoic Acid |
67303-48-4 | 95% | 1g |
$385 | 2024-07-20 | |
| eNovation Chemicals LLC | D695486-5g |
2-Amino-6-bromo-3-methoxybenzoic Acid |
67303-48-4 | 95% | 5g |
$905 | 2023-09-03 | |
| Enamine | EN300-90384-0.05g |
2-amino-6-bromo-3-methoxybenzoic acid |
67303-48-4 | 95.0% | 0.05g |
$36.0 | 2025-02-19 | |
| Enamine | EN300-90384-0.1g |
2-amino-6-bromo-3-methoxybenzoic acid |
67303-48-4 | 95.0% | 0.1g |
$58.0 | 2025-02-19 |
2-Amino-6-bromo-3-methoxybenzoic acid Suppliers
2-Amino-6-bromo-3-methoxybenzoic acid Related Literature
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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C. Achilli,G. F. Guidetti,A. Ciana,D. Capsoni,G. Minetti Biomater. Sci., 2016,4, 1417-1421
Additional information on 2-Amino-6-bromo-3-methoxybenzoic acid
Introduction to 2-Amino-6-bromo-3-methoxybenzoic acid (CAS No. 67303-48-4)
2-Amino-6-bromo-3-methoxybenzoic acid, with the chemical formula C₈H₆BrNO₄, is a versatile intermediate in pharmaceutical and chemical synthesis. This compound has garnered significant attention in the scientific community due to its structural properties and potential applications in drug development. Its molecular structure, featuring both amino and bromo substituents, makes it a valuable building block for various pharmacologically active molecules.
The compound's unique combination of functional groups—specifically the amino group at the 2-position, the bromo group at the 6-position, and the methoxy group at the 3-position—imparts distinct reactivity and compatibility with other chemical entities. This makes 2-amino-6-bromo-3-methoxybenzoic acid particularly useful in the synthesis of complex organic molecules, including potential therapeutic agents.
In recent years, there has been growing interest in exploring the pharmacological properties of benzoic acid derivatives. The presence of an amino group allows for further functionalization via reductive amination or aspartimide formation, while the bromo substituent can participate in cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. These reactions are pivotal in constructing biaryl structures, which are prevalent in many drugs.
One of the most compelling aspects of 2-amino-6-bromo-3-methoxybenzoic acid is its role as a precursor in developing novel therapeutic compounds. For instance, researchers have investigated its potential use in creating kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The bromo group provides a handle for introducing further modifications, enabling the synthesis of highly specific inhibitors targeting particular kinases.
Recent studies have highlighted the compound's utility in designing small-molecule probes for biochemical assays. The ability to attach fluorophores or other reporter groups to the benzene ring while retaining the amino and bromo functionalities allows for precise monitoring of biological pathways. Such probes are invaluable tools in drug discovery pipelines, providing insights into enzyme mechanisms and interaction dynamics.
The methoxy group at the 3-position also contributes to the compound's versatility. It can serve as a point of attachment for polar groups, enhancing solubility or improving binding affinity to biological targets. This feature has been exploited in designing ligands for G-protein coupled receptors (GPCRs), which are involved in a wide range of physiological processes and are common drug targets.
In addition to its pharmaceutical applications, 2-amino-6-bromo-3-methoxybenzoic acid finds utility in materials science. Its aromatic structure and functional groups make it a candidate for developing organic semiconductors or liquid crystals. These materials are essential components in electronic devices such as OLEDs (organic light-emitting diodes) and display screens.
The synthesis of 2-amino-6-bromo-3-methoxybenzoic acid typically involves multi-step organic reactions starting from commercially available benzoic acid derivatives. Key steps often include halogenation followed by selective methylation and amination. The choice of reagents and reaction conditions is critical to achieving high yields and purity, which are essential for downstream applications.
Quality control is another critical aspect when working with 2-amino-6-bromo-3-methoxybenzoic acid. Analytical techniques such as HPLC (high-performance liquid chromatography), NMR (nuclear magnetic resonance) spectroscopy, and mass spectrometry are routinely employed to confirm purity and identify any impurities that may arise during synthesis or storage.
The growing demand for specialized intermediates like 2-amino-6-bromo-3-methoxybenzoic acid has led to advancements in synthetic methodologies aimed at improving efficiency and sustainability. Green chemistry principles are being increasingly applied, focusing on reducing waste, minimizing hazardous reagents, and optimizing reaction conditions to minimize energy consumption.
In conclusion, 2-amino-6-bromo-3-methoxybenzoic acid (CAS No. 67303-48-4) is a multifaceted compound with significant potential across multiple domains of chemistry and biology. Its unique structural features make it an indispensable tool for researchers seeking to develop novel drugs, biochemical probes, or advanced materials. As scientific understanding evolves, it is likely that new applications for this compound will continue to emerge, further solidifying its importance in modern research.
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